molecular formula C18H17FN2O2 B267375 4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B267375
M. Wt: 312.3 g/mol
InChI Key: DTTOCHUBXQWQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the benzamide class of compounds and is commonly referred to as FPB. FPB has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood. However, it has been found to act as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, FPB increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and potentially beneficial effects on various diseases and disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide have been studied extensively. In vitro studies have shown that FPB is a potent inhibitor of DAT, with an affinity similar to that of cocaine. In vivo studies have shown that FPB can increase dopamine signaling in the brain, which can lead to beneficial effects on various diseases and disorders. However, the long-term effects of FPB on the brain and other organs are not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high affinity for DAT, which makes it a useful tool for studying dopamine signaling and related diseases and disorders. However, one of the limitations of using FPB in lab experiments is its potential toxicity, which can lead to adverse effects on the brain and other organs.

Future Directions

There are several future directions for the study of 4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems, including serotonin and norepinephrine. Additionally, further studies are needed to understand the long-term effects of FPB on the brain and other organs.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-fluoroaniline with 4-(1-pyrrolidinylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, FPB has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, FPB has been studied for its effects on the central nervous system, including its potential as a treatment for drug addiction. In neuroscience, FPB has been studied for its effects on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

properties

Product Name

4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

4-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17FN2O2/c19-15-7-3-13(4-8-15)17(22)20-16-9-5-14(6-10-16)18(23)21-11-1-2-12-21/h3-10H,1-2,11-12H2,(H,20,22)

InChI Key

DTTOCHUBXQWQNK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.